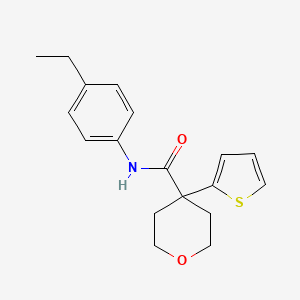
3-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a thiolane ring and a benzamide moiety
Preparation Methods
The synthesis of 3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLBENZAMIDE involves multiple steps, typically starting with the preparation of the thiolane ring and the benzamide moiety separately, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar compounds to 3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLBENZAMIDE include other benzamide derivatives and thiolane-containing compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Some similar compounds include:
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLBENZAMIDE
- 3-(DIMETHYLSULFAMOYL)-N-METHYLBENZAMIDE
Properties
Molecular Formula |
C14H20N2O5S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)13-6-4-5-11(9-13)14(17)16(3)12-7-8-22(18,19)10-12/h4-6,9,12H,7-8,10H2,1-3H3 |
InChI Key |
IRULEMWYIPJVEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11250022.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11250025.png)
![N-benzyl-2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250040.png)
![1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine](/img/structure/B11250042.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11250044.png)
![2-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine](/img/structure/B11250051.png)

![2-((1-(2,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11250055.png)

![N-(2-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11250061.png)

![ethyl 2-{[(6-allyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11250071.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11250079.png)
![N-(3-bromophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250091.png)
